Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at the 3-position with a 4-methylbenzamidoethyl group and at the 6-position with a thio-linked butanoate methyl ester. The triazolopyridazine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . The compound’s design integrates a thioether linkage and ester functionality, which may enhance bioavailability and metabolic stability compared to carboxylic acid analogs .
Properties
IUPAC Name |
methyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-15(20(27)28-3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)14-7-5-13(2)6-8-14/h5-10,15H,4,11-12H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKEGKCNZGPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
This compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2, thereby inhibiting their activity. This inhibition prevents the downstream signaling pathways of these kinases, leading to a decrease in cell proliferation and an increase in cell apoptosis.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several downstream pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. By inhibiting these pathways, the compound can effectively reduce the growth of cancer cells.
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation and an increase in cell apoptosis. Specifically, it has been shown to have excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines. Moreover, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce the late apoptosis of A549 cells.
Biological Activity
Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 336.42 g/mol. Its structure features a triazolo-pyridazinyl moiety that is significant for its biological interactions.
Research indicates that the compound may exert its effects through several mechanisms:
- CYP Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is crucial in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related benzotriazole derivatives have shown significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 3.18 µM .
- Receptor Modulation : The compound's structure suggests potential interactions with various receptors involved in cellular signaling pathways. In particular, studies on related compounds indicate possible modulation of P2Y receptors, which play roles in inflammatory responses and cellular proliferation .
Anticancer Activity
A notable study investigated the cytotoxic effects of this compound on different cancer cell lines:
These results indicate a promising profile for further development as an anticancer agent.
Enzyme Inhibition Studies
The compound's potential as a CYP enzyme inhibitor was explored in vitro:
These findings highlight the need for careful consideration of drug interactions when using this compound in therapeutic settings.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related triazolopyridazine derivatives:
Key Observations:
Substituent Impact on Physicochemical Properties: The target compound’s methyl ester and thioether groups likely improve lipophilicity compared to propenoic acid derivatives like (E)-4b, which exhibit higher melting points (253–255°C) due to stronger intermolecular interactions . AZD5153 and vebreltinib demonstrate the pharmacological versatility of the triazolopyridazine core when paired with fluorinated aryl groups, enabling high-affinity protein binding .
Bioactivity Trends: While the target compound lacks reported bioactivity, analogs like AZD5153 and vebreltinib highlight the scaffold’s utility in targeting epigenetic readers (e.g., bromodomains) and kinases.
Molecular Weight and Functional Group Analysis
The table below compares molecular weights and functional groups of selected analogs:
Notable Trends:
- The target compound’s higher molecular weight (476.53 g/mol) reflects its extended alkyl chain (butanoate) and benzamidoethyl substituent, which may influence pharmacokinetic properties such as half-life and tissue penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
